molecular formula C10H8N2 B029248 2-(1H-indol-2-yl)acetonitrile CAS No. 7210-27-7

2-(1H-indol-2-yl)acetonitrile

Cat. No.: B029248
CAS No.: 7210-27-7
M. Wt: 156.18 g/mol
InChI Key: RORMSTAFXZRNGK-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)acetonitrile is an organic compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.

Mechanism of Action

Target of Action

2-(1H-indol-2-yl)acetonitrile is a fluorophore that has been studied for its optical, thermal, and electroluminescence properties . It is primarily used in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the electron donor (D) and acceptor (A) sites in OLEDs .

Mode of Action

The compound operates by interacting with its targets through a donor–π–acceptor mechanism . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . This interaction results in a charge transfer character, which is higher in polar solvents .

Biochemical Pathways

The compound’s action affects the electroluminescence process in OLEDs. The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .

Result of Action

The result of the compound’s action is the emission of light in OLEDs. The compound shows electroluminescence at 564 nm, with a maximum current efficiency of 0.687 cd A−1 and a maximum external quantum efficiency (EQE) of 0.24% .

Action Environment

The action of this compound is influenced by environmental factors such as the polarity of the solvent. The compound’s charge transfer character is higher in polar solvents . Additionally, the compound’s thermal stability suggests it can maintain its efficacy and stability under varying temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1H-indol-2-yl)acetonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2-nitroethyl)-1H-indoles with suitable reagents to yield this compound . This transformation typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(1H-indol-2-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-2-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-indol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORMSTAFXZRNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189483
Record name 1H-Indoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35913-20-3
Record name 1H-Indoleacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-(1H-indol-2-yl)acetonitrile discussed in the research?

A: The research highlights a novel method for synthesizing this compound. Previous attempts to create this compound using a [4+1]-spirocyclization reaction of nitroalkenes to indoles were hampered by the production of unwanted 3-(2-nitroethyl)-1H-indole byproducts []. This new research offers a solution by effectively converting these byproducts into the desired this compound. This breakthrough offers a more efficient and controlled synthesis route for this valuable compound.

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